molecular formula C20H24N2O2S B4048780 2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one

2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one

Cat. No.: B4048780
M. Wt: 356.5 g/mol
InChI Key: UJPKCEBZOLMXRZ-UHFFFAOYSA-N
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Description

2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one is a useful research compound. Its molecular formula is C20H24N2O2S and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-3-(1-piperidinylcarbonyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is 356.15584919 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NMDA Receptor Antagonism and Pain Treatment

A significant application in scientific research for compounds structurally similar to 2-methyl-3-(1-piperidinylcarbonyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is in the exploration of NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonism. For example, a related compound was identified as an orally active NR2B-subunit selective NMDA receptor antagonist. This compound exhibits very high selectivity for NR2B subunits containing NMDA receptors versus HERG-channel inhibition, indicating potential for the treatment of pain with improved pharmacokinetic properties compared to earlier prototypes (Kawai et al., 2007).

Thrombin Inhibition

Another research application involves the synthesis and examination of stereoisomers for their inhibitory effect on thrombin. A study focusing on derivatives of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid found that the inhibitory potency varied significantly with the stereo-configuration of the 4-methyl-2-piperidinecarboxylic acid portion, showcasing the compound's potential as a potent inhibitor with specific applications in thrombosis research (Okamoto et al., 1981).

Heterocyclisation Reactions and Quinoxaline Derivatives

Research into the synthesis and heterocyclisation reactions of Michael products leading to the formation of new 1,4-thiazine quinoxaline derivatives has been conducted. This includes the synthesis of α-piperidino and α-morpholino styryl’quinoxalinone by a facile one-step method, with further reactions yielding chromones and isoxazolones, among other products. Such studies contribute to the development of new heterocyclic compounds with potential pharmacological activities (Mahgoub, 1990).

Oxytocin Receptor Antagonism

A novel, potent nonpeptide oxytocin receptor antagonist was identified, which exhibits sub-nanomolar affinity and a high degree of selectivity for human oxytocin receptors compared to vasopressin receptors. This compound is suitable for studying the pharmacology of oxytocin receptors in human and nonhuman primate tissues, offering a tool for the exploration of oxytocin's role in various physiological and pathological processes (Lemaire et al., 2002).

Properties

IUPAC Name

2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-13-17(20(24)22-10-3-2-4-11-22)19(16-9-6-12-25-16)18-14(21-13)7-5-8-15(18)23/h6,9,12,19,21H,2-5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPKCEBZOLMXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Reactant of Route 2
2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Reactant of Route 3
2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Reactant of Route 4
Reactant of Route 4
2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Reactant of Route 5
2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Reactant of Route 6
2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.